(2R)-octane-1,2-diol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Chemical Synthesis and Reactions
(2R)-octane-1,2-diol, as a type of diol, participates in diverse chemical reactions. For example, it can react with activated alkynes in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), leading to the formation of alkenoic acid esters or heterocycles in excellent yields (Fan, Li, & Liang, 2006). This demonstrates its potential use in organic synthesis, particularly in the production of various important compounds.
Conformational Studies and Complex Formation
The compound has been a subject in conformational studies, especially in relation to its interaction with water. Ab initio conformational studies using density functional theory (DFT) methods have explored its stability and conformation, especially in water-diol complexes (Klein, 2002). Such studies are crucial in understanding the fundamental chemical behavior of diols, which has implications in fields like material science and pharmacology.
Stereochemical Studies
Stereochemical investigations of diols, including this compound, have been conducted using methods like circular dichroism. These studies are important for determining the absolute configuration of diols and related compounds (Bukhari, Guthrie, Scott, & Wrixon, 1970). Understanding the stereochemistry is vital for applications in asymmetric synthesis, which is a key area in modern organic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-octane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426386 | |
Record name | (R)-(+)-1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87720-90-9 | |
Record name | (R)-(+)-1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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